6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazine ring and the incorporation of the morpholine and carboxamide groups. The synthetic route typically starts with the preparation of the triazine core, followed by the introduction of the morpholine moiety through nucleophilic substitution reactions. The final step involves the addition of the carboxamide group under controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be compared with other similar compounds, such as:
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core and morpholine moiety but differs in the substituents attached to the triazine ring.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound contains a quinazoline moiety and a morpholine group, making it structurally related but distinct in its chemical properties.
Properties
Molecular Formula |
C24H32N6O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H32N6O4/c1-17(2)34-13-5-9-30-21(25)18(23(31)26-7-10-28-11-14-33-15-12-28)16-19-22(30)27-20-6-3-4-8-29(20)24(19)32/h3-4,6,8,16-17,25H,5,7,9-15H2,1-2H3,(H,26,31) |
InChI Key |
BBZSBRFWLBESPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NCCN3CCOCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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